![molecular formula C17H19N3O3S2 B5596144 (1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylsulfonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596144.png)
(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylsulfonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
The compound belongs to a class of substances characterized by complex bicyclic structures that often exhibit significant biological activity. This chemical framework is notable for its inclusion of diazabicyclo elements and heteroatoms, contributing to its distinctive properties and potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
Research on the synthesis of related tricyclic compounds, such as those involving pyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, demonstrates the utility of starting materials like chloro-tetrahydropyrido-thieno-dpyrimidine for constructing complex bicyclic structures through reactions with piperidin-4-one Hydrochloride and benzenesulfonyl chloride (Mittal, Sarode, & Vidyasagar, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as alpha 7 nicotinic acetylcholine receptor agonists, showcases the significance of the diazabicyclo[3.2.2]nonane scaffold in influencing biological activity and pharmacokinetics, highlighting the importance of structural diversity and the potential for specific receptor targeting (O’Donnell et al., 2010).
Chemical Reactions and Properties
Reactions involving 1,2-dihydropyridines with organic azides to synthesize diazabicyclo[4.1.0]hept-4-enes and related compounds illustrate the reactivity of such bicyclic frameworks under specific conditions, providing insight into the synthetic versatility and chemical properties of these structures (Ondrus, Knaus, & Giam, 1979).
Scientific Research Applications
Cognitive Disorders Treatment
Research has identified a novel alpha 7 nicotinic acetylcholine receptor (nAChR) agonist, demonstrating potential for treating cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound shows potent and selective activity, excellent pharmaceutical properties, high oral bioavailability, and significant in vivo efficacy in cognition models, supporting its therapeutic potential in enhancing cognitive functions (O’Donnell et al., 2010).
Antimicrobial Applications
Several studies have focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, which are evaluated for their antimicrobial properties. These efforts have led to the discovery of compounds with promising antibacterial and antifungal activities, highlighting the potential of these chemical structures in developing new antimicrobial agents (Darwish et al., 2014).
Synthesis of Heterocyclic Compounds
Research into the synthesis of barbituric and thiobarbituric acid derivatives using DABCO-based ionic liquids as catalysts has been reported. This method demonstrates several advantages, including high yields, simplicity, and environmental friendliness, by performing reactions in water as a green solvent. The successful synthesis of these compounds highlights the versatility of the chemical structure in creating diverse heterocyclic compounds with potential applications in various scientific and industrial fields (Seyyedi et al., 2016).
properties
IUPAC Name |
(1S,5R)-6-(pyridin-2-ylmethyl)-3-thiophen-2-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-17-13-6-7-15(20(17)11-14-4-1-2-8-18-14)12-19(10-13)25(22,23)16-5-3-9-24-16/h1-5,8-9,13,15H,6-7,10-12H2/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYMLHFFUZLOB-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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